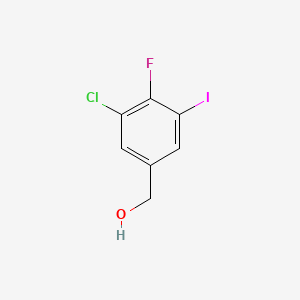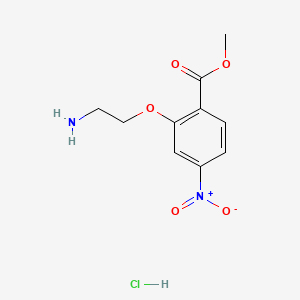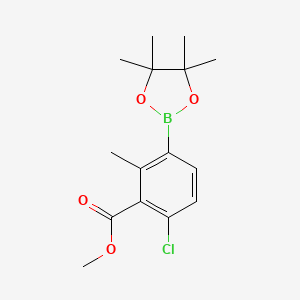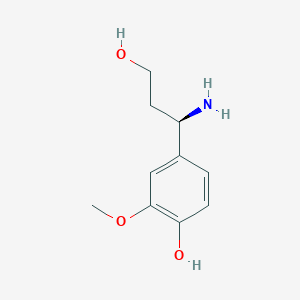
Agn-PC-0JS9K6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0JS9K6 is a chemical compound with the molecular formula C15H24O3Si2. It consists of 24 hydrogen atoms, 15 carbon atoms, and 3 oxygen atoms . The compound is characterized by its unique structure, which includes multiple bonds, rotatable bonds, aromatic bonds, and a six-membered ring .
Métodos De Preparación
The synthetic routes and reaction conditions for Agn-PC-0JS9K6 are not explicitly detailed in the available literature. the compound’s structure suggests that it can be synthesized through a series of organic reactions involving silicon-containing reagents. Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
Agn-PC-0JS9K6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. For example, oxidation reactions might involve reagents like potassium permanganate or chromium trioxide, while reduction reactions could use hydrogen gas or sodium borohydride. Substitution reactions might involve halogenating agents or nucleophiles. The major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Agn-PC-0JS9K6 has potential applications in various fields of scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, its unique structure might make it useful for studying interactions with biological macromolecules. In medicine, it could be investigated for its potential therapeutic properties. In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism by which Agn-PC-0JS9K6 exerts its effects is not well-documented. its molecular structure suggests that it could interact with various molecular targets and pathways. For example, the presence of aromatic rings and silicon atoms might allow it to interact with enzymes or receptors in biological systems. Further research is needed to elucidate the exact mechanism of action.
Propiedades
Número CAS |
32426-62-3 |
|---|---|
Fórmula molecular |
C15H24O3Si2 |
Peso molecular |
308.52 g/mol |
Nombre IUPAC |
trimethylsilyl 3-(2-trimethylsilyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H24O3Si2/c1-19(2,3)17-14-10-8-7-9-13(14)11-12-15(16)18-20(4,5)6/h7-12H,1-6H3 |
Clave InChI |
BTQKAITUJUXGFH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CC=CC=C1C=CC(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13921713.png)







